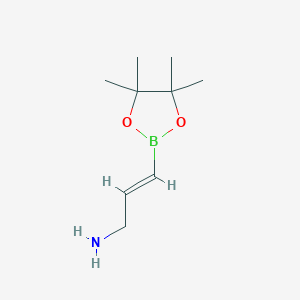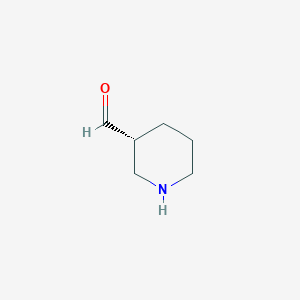![molecular formula C15H19NO2 B15306900 Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to yield the desired bicyclic structure. The reaction mechanism, scope, and scalability of this transformation have been extensively studied to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced catalytic methods and continuous flow reactors could be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
6-azabicyclo[3.1.1]heptanes: These analogs of piperidine and smaller homologues of tropane have similar structural features but different functional groups and properties.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have a similar core structure with additional functional groups that modify their reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-13(17)15-8-14(9-15,10-16-11-15)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI-Schlüssel |
XCXXWJOOPLRARY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)

![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)




![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)





